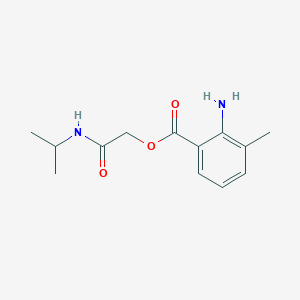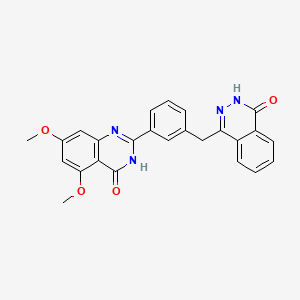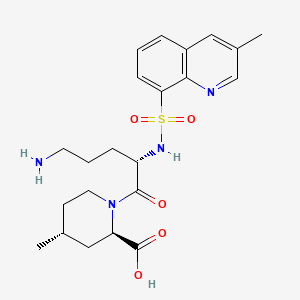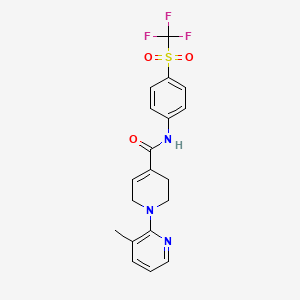
1-(3-Methylpyridin-2-yl)-N-(4-(trifluoromethylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methyl-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2’-bipyridine]-4-carboxamide is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, and a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent . The reaction conditions often require the presence of a strong base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2’-bipyridine]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3’-Methyl-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2’-bipyridine]-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Methyl-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2’-bipyridine]-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target protein . This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A pharmaceutical compound with a trifluoromethyl group used as an antidepressant.
Celecoxib: An anti-inflammatory drug that also contains a trifluoromethyl group.
Bicalutamide: A medication used in the treatment of prostate cancer, featuring a similar sulfonyl group.
Uniqueness
3’-Methyl-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2’-bipyridine]-4-carboxamide is unique due to its combination of functional groups and its bipyridine structure. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C19H18F3N3O3S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)-N-[4-(trifluoromethylsulfonyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C19H18F3N3O3S/c1-13-3-2-10-23-17(13)25-11-8-14(9-12-25)18(26)24-15-4-6-16(7-5-15)29(27,28)19(20,21)22/h2-8,10H,9,11-12H2,1H3,(H,24,26) |
InChI Key |
DYXUIRJHJRVUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCC(=CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B14900678.png)

![3-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14900692.png)
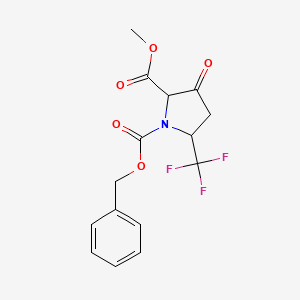
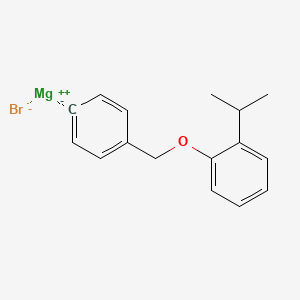


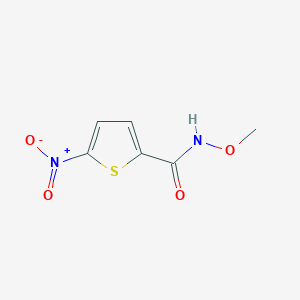
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)
